molecular formula C10H21N3O2S B13642553 1-(Azetidin-3-yl)-4-(propylsulfonyl)piperazine

1-(Azetidin-3-yl)-4-(propylsulfonyl)piperazine

Cat. No.: B13642553
M. Wt: 247.36 g/mol
InChI Key: WPMKVFSSWGCTNC-UHFFFAOYSA-N
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Description

1-(Azetidin-3-yl)-4-(propylsulfonyl)piperazine is a chemical compound with the molecular formula C10H21N3O2S and a molecular weight of 247.36 g/mol . This compound features a piperazine ring substituted with an azetidine and a propylsulfonyl group, making it an interesting molecule for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(Azetidin-3-yl)-4-(propylsulfonyl)piperazine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

1-(Azetidin-3-yl)-4-(propylsulfonyl)piperazine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(Azetidin-3-yl)-4-(propylsulfonyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Azetidin-3-yl)-4-(propylsulfonyl)piperazine is unique due to the presence of both an azetidine and a propylsulfonyl group, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various research and industrial applications .

Properties

Molecular Formula

C10H21N3O2S

Molecular Weight

247.36 g/mol

IUPAC Name

1-(azetidin-3-yl)-4-propylsulfonylpiperazine

InChI

InChI=1S/C10H21N3O2S/c1-2-7-16(14,15)13-5-3-12(4-6-13)10-8-11-9-10/h10-11H,2-9H2,1H3

InChI Key

WPMKVFSSWGCTNC-UHFFFAOYSA-N

Canonical SMILES

CCCS(=O)(=O)N1CCN(CC1)C2CNC2

Origin of Product

United States

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